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Compound of Interest

6-Bromo-2-chloroquinazolin-

4(3H)-one

Cat. No.: B069267

Compound Name:

The synthesis of 6-bromo-quinazolinone derivatives is a cornerstone in the development of
novel therapeutic agents, with applications spanning oncology, as well as anti-inflammatory and
antimicrobial research.[1] This guide provides a comparative analysis of prevalent synthetic
routes to this versatile scaffold, offering insights into their respective methodologies, yields, and
the strategic introduction of substituents at various positions. The information is tailored for
researchers, scientists, and drug development professionals to facilitate informed decisions in
synthetic strategy.

Comparative Synthesis Routes

The primary starting material for the synthesis of 6-bromo-quinazolinones is typically 5-
bromoanthranilic acid.[1] The key variations in the synthetic pathways arise from the choice of
reagents used to construct the pyrimidine ring and to introduce desired substituents at the 2
and 3 positions. Below is a summary of common synthetic approaches with their respective
experimental data.
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substituted acetic acid

acetamides (4-6 h)

Experimental Protocols

Route 1: Synthesis of 6-bromo-2-methyl-3-(substituted
phenyl)-(3H)-quinazolin-4-ones[2]

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one A mixture of 5-bromoanthranilic
acid and acetic anhydride is refluxed. The progress of the reaction is monitored by thin-layer
chromatography (TLC). Upon completion, the reaction mixture is cooled. The resulting
precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones
Equimolar quantities of 6-bromo-2-methyl-3,1-benzoxazin-4-one (0.01 mol) and a substituted
aniline (0.01 mol) are refluxed in glacial acetic acid for 5-6 hours. The reaction is monitored by
TLC. After completion, the mixture is cooled and poured onto crushed ice with continuous
stirring. The precipitated product is filtered, washed with water, and recrystallized from a
suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-
quinazolin-4-one.

Route 2: Synthesis of 6-bromo-2-(substituted thio)-3-
phenylquinazolin-4(3H)-ones[3]

Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one A mixture of 5-
bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), and
triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours. After
completion of the reaction (monitored by TLC), the reaction mixture is filtered. The obtained

residue is recrystallized with ethanol to give the key intermediate 6-bromo-2-mercapto-3-
phenylquinazolin-4(3H)-one in 83.2% yield.

Step 2: Synthesis of 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones The
intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (1 mmol) is dissolved in 15 mL
of DMF, and then K2COs (1.2 mmol) is added over 5 minutes. Subsequently, various alkyl
halides (1.5 mmol) or substituted benzyl bromides (1.5 mmol) are added to the reaction
mixture. The resulting mixture is refluxed for 24 hours. After completion (monitored by TLC), the
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reaction mixture is poured onto crushed ice. The obtained precipitate is filtered, dried, and
recrystallized with ethanol to obtain the final products in 68.5-92.3% vyields.

Route 3: Synthesis of 6-bromo-2-(o-aminophenyl)-3-
amino-quinazolin-4(3H)-one[4][5]
Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one 5-bromoanthranilic

acid is dissolved in 100 mL of pyridine. To this solution, o-amino benzoyl chloride is added, and
the mixture is stirred at room temperature for 30 minutes.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one The resulting 6-
bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one is then refluxed with 75 mL of hydrazine
hydrate for 3 hours at 120-130°C. The reaction mixture is allowed to cool to room temperature,
yielding the final product.

Route 4: Synthesis of 2-[6-bromo-2-phenyl-4-
oxoquinazolin-3(4H)-yl]-N-substituted acetamides|[6]

Step 1: Synthesis of Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate 6-Bromo-2-
phenyl-1,3,4-benzoxazinone (0.01 mol) and glycine ethyl ester (0.01 mol) are taken in a round-
bottom flask. Freshly distilled and dried pyridine is added slowly while shaking. The mixture is
heated under reflux for 8 hours. Excess pyridine is distilled off under reduced pressure. The
solution is then poured into a beaker containing crushed ice to precipitate the product. The
product is filtered, washed with ice-cold water, and dried. Recrystallization from ethanol yields
the purified product.

Step 2: Synthesis of 2-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]-N-substituted acetamides
Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl] acetate (0.01 mol) and a corresponding
primary amine (0.01 mol) are placed in a round-bottom flask. Glacial acetic acid is added slowly
while shaking. The mixture is heated under reflux for 4-6 hours. After cooling, the contents are
poured into crushed ice. The resulting solid is washed with distilled water, filtered, dried in a
vacuum, and recrystallized from warm ethanol.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.
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Caption: Route 1: Synthesis via benzoxazinone intermediate.
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Caption: Route 2: Synthesis via mercaptoquinazoline intermediate.
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Caption: Route 3: Synthesis of 3-amino-quinazolinone derivative.
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Caption: Route 4: Synthesis starting from a benzoxazinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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